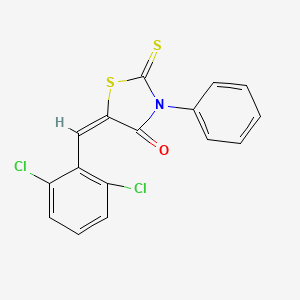![molecular formula C16H20N4O2 B11672260 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound featuring a pyrazole ring, a hydrazide group, and a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions.
Substitution Reaction: The pyrazole derivative is then reacted with 4-isopropylbenzaldehyde in the presence of an acid catalyst to form the desired hydrazone derivative.
Final Condensation: The hydrazone derivative is then condensed with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrazole ring.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxyl group can yield a ketone or carboxylic acid derivative.
Reduction: Reduction of the hydrazone linkage results in the corresponding amine.
Substitution: Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the treatment of infections and metabolic disorders.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and pyrazole ring are key functional groups that enable the compound to bind to active sites of enzymes, inhibiting their activity. This can disrupt metabolic pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(methyl)phenyl]methylidene}acetohydrazide
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(ethyl)phenyl]methylidene}acetohydrazide
- 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(tert-butyl)phenyl]methylidene}acetohydrazide
Uniqueness
The uniqueness of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide lies in its specific substitution pattern on the phenyl ring, which can influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC名 |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-10(2)13-6-4-12(5-7-13)9-17-19-15(21)8-14-11(3)18-20-16(14)22/h4-7,9-10,14H,8H2,1-3H3,(H,19,21)(H,20,22)/b17-9+ |
InChIキー |
QZYSYAFZVXKDJV-RQZCQDPDSA-N |
異性体SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)
![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11672264.png)
